molecular formula C11H12 B13657155 2-Methyl-1,2-dihydronaphthalene

2-Methyl-1,2-dihydronaphthalene

Cat. No.: B13657155
M. Wt: 144.21 g/mol
InChI Key: RDYNVYUYKKQXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H12. It is a derivative of naphthalene, where a methyl group is attached to the second carbon of the 1,2-dihydronaphthalene structure. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their fused benzene rings. These compounds have significant importance in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the reaction of phenyl radicals with isoprene or 1,3-pentadiene. This reaction proceeds via indirect scattering dynamics and involves the formation of a van-der-Waals complex in the entrance channel. The phenyl radical adds to the terminal carbon atoms of isoprene or 1,3-pentadiene, forming resonantly stabilized free radicals, which then undergo cis-trans isomerization followed by ring closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2-Methyl-1,2-dihydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-dihydronaphthalene involves its interaction with molecular targets and pathways. For instance, its derivatives that act as fluorescent ligands for estrogen receptors bind to these receptors and modulate their activity. Similarly, inhibitors of aldosterone synthase interfere with the enzyme’s activity, reducing the production of aldosterone and thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,2-dihydronaphthalene
  • 2-Methyl-1,4-dihydronaphthalene
  • 1,2-Dihydronaphthalene

Uniqueness

2-Methyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-1,2-dihydronaphthalene, the position of the methyl group affects the compound’s electronic distribution and steric properties, leading to different reactivity and applications. Similarly, the difference between this compound and 2-Methyl-1,4-dihydronaphthalene lies in the position of the double bond, which also affects their chemical behavior.

Conclusion

This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for synthesizing more complex molecules and studying the properties of polycyclic aromatic hydrocarbons.

Properties

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

2-methyl-1,2-dihydronaphthalene

InChI

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-7,9H,8H2,1H3

InChI Key

RDYNVYUYKKQXNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.